Cas no 1706091-35-1 (3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one)

3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one structure
1706091-35-1 structure
商品名:3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
CAS番号:1706091-35-1
MF:C21H20FN3O2S
メガワット:397.46580696106
CID:5366694

3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
    • 3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C21H20FN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
    • InChIKey: QAJYCYCSAVNIDL-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CC(N2CCC(C3=CC=CC=C3F)SCC2)=O)C=1

3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-1208-20μmol
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-1208-4mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
4mg
$66.0 2023-09-08
Life Chemicals
F6481-1208-40mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
40mg
$140.0 2023-09-08
Life Chemicals
F6481-1208-5μmol
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-1208-20mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
20mg
$99.0 2023-09-08
Life Chemicals
F6481-1208-25mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
25mg
$109.0 2023-09-08
Life Chemicals
F6481-1208-10μmol
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6481-1208-3mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
3mg
$63.0 2023-09-08
Life Chemicals
F6481-1208-75mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
75mg
$208.0 2023-09-08
Life Chemicals
F6481-1208-5mg
3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
1706091-35-1
5mg
$69.0 2023-09-08

3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one 関連文献

3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-oneに関する追加情報

3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one: A Promising Compound in Pharmaceutical Research

3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one, with the CAS number 1706091-35-1, represents a novel molecular scaffold that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of 3,4-dihydroquinazolin-4-one derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. Recent advancements in medicinal chemistry have highlighted the potential of this compound to serve as a lead molecule for the development of targeted therapeutics, particularly in oncology and neurodegenerative disease research.

The structural complexity of 3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is centered around its 2-fluorophenyl substituent and the 1,4-thiazepan-4-yl ring system. The 2-fluorophenyl group, a common functionalized aromatic ring, is often utilized in drug design to modulate lipophilicity and metabolic stability. Meanwhile, the 1,4-thiazepan-4-yl ring, a six-membered heterocyclic structure, contributes to the compound's unique pharmacophore, enabling interactions with specific protein targets. The 2-oxoethyl moiety further enhances the molecule's reactivity and provides additional points of interaction for enzyme inhibition.

Recent studies have demonstrated that 3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one exhibits potent inhibitory activity against key kinases involved in cancer progression. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound selectively targets EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), two critical drivers of non-small cell lung cancer (NSCLC). The compound's ability to bind to the ATP-binding site of these kinases with high affinity suggests its potential as a next-generation tyrosine kinase inhibitor (TKI).

One of the most compelling aspects of 3-{2-[7-(2-Fluoropheny)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is its improved pharmacokinetic profile compared to traditional TKIs. Researchers have observed that the 3,4-dihydroquinazolin-4-one scaffold enhances oral bioavailability and reduces metabolic degradation, which is a critical factor in drug development. This property is particularly advantageous for chronic disease management, where long-term administration is required.

Additionally, the compound's 1,4-thiazepan-4-yl ring system has been shown to interact with neurodegenerative disease targets such as tau protein and β-amyloid, which are implicated in Alzheimer's disease. A 2024 preclinical study published in Neuropharmacology highlighted the compound's ability to inhibit the aggregation of these pathological proteins, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

The synthesis of 3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one involves multi-step organic reactions, including nucleophilic substitution and ring-closure processes. The introduction of the 2-fluorophenyl group is typically achieved via electrophilic aromatic substitution, while the formation of the 1,4-thiazepan-4-yl ring requires a thiolation reaction under controlled conditions. These synthetic strategies are optimized to maximize yield and purity, ensuring the compound's suitability for further biological testing.

Despite its promising properties, the compound's development faces challenges related to toxicity and selectivity. Ongoing research focuses on optimizing its structure to minimize off-target effects while maintaining its therapeutic efficacy. For example, modifications to the 2-oxoethyl chain have been explored to enhance specificity for certain kinase isoforms, reducing the risk of adverse effects in patients.

In conclusion, 3-{2-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one stands as a significant advancement in pharmaceutical research. Its unique molecular architecture and biological activity position it as a candidate for the treatment of complex diseases such as cancer and neurodegeneration. Continued exploration of its pharmacological properties and structural modifications will be crucial in translating this compound into clinical applications.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.